molecular formula C14H16N2O2 B13886916 2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid

2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid

Cat. No.: B13886916
M. Wt: 244.29 g/mol
InChI Key: LURUVHXWGKRDJW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core. Benzimidazoles are known for their diverse applications in medicinal chemistry due to their structural similarity to purines, which are fundamental components of DNA and RNA. This compound, with its unique cyclopropyl and propan-2-yl substituents, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method allows for the synthesis of benzimidazoles in high yields (80-99%) under mild conditions.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs large-scale condensation reactions using o-phenylenediamine and carboxylic acid derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving refluxing temperatures and the use of mineral acids or acetic acid as catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c1-8(2)16-12-6-5-10(14(17)18)7-11(12)15-13(16)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,17,18)

InChI Key

LURUVHXWGKRDJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=C1C3CC3

Origin of Product

United States

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